Diazoacetyl-DL-norleucine methyl ester
Overview
Description
Diazoacetyl-DL-norleucine methyl ester is a catalytic reagent used in biotechnology . It can be used to inactivate proteases . The specificities of this compound are unknown, but it has been shown to have high reactivity with fungal proteases .
Molecular Structure Analysis
The molecular formula of Diazoacetyl-DL-norleucine methyl ester is C9H15N3O3 . Its molecular weight is 213.23 . The SMILES string representation is CCCCC(NC(=O)C=[N]=N)C(=O)OC .Chemical Reactions Analysis
Diazoacetyl-DL-norleucine methyl ester rapidly inactivates pepsin . In the presence of cupric ions, only 1 equivalent of norleucine is introduced per molecule of pepsin . In the absence of cupric ions, the reaction is much slower, inactivation is not complete, and more than 1 equivalent of norleucine is incorporated .Physical And Chemical Properties Analysis
Diazoacetyl-DL-norleucine methyl ester is a yellow crystalline substance . It has a melting point of 64-68 °C . It should be stored at temperatures of 0-8 °C .Scientific Research Applications
Protein Synthesis Inhibition
Diazoacetyl-DL-norleucine methyl ester (DANLE) has the ability to inhibit enzymes that play a role in protein synthesis . This property has made it an important component in numerous laboratory tests .
Eukaryotic Cell Studies
DANLE’s unique properties have been explored in studies of protein synthesis in eukaryotic cells . This has provided valuable insights into the protein synthesis process in these cells .
Cell Growth and Development
Research examining the impact of protein synthesis inhibitors on cell growth and development has also utilized DANLE . This has helped in understanding how protein synthesis affects cell growth and maturation .
Gene Expression Studies
DANLE features in studies of gene expression and the effects of gene expression on cell growth and maturation . This has contributed to our understanding of how genes control cell growth .
Enzyme Inhibition Mechanism
It’s thought that DANLE hinders enzymes involved in protein synthesis by attaching itself to the enzyme’s active site, thereby preventing the substrate from binding . This has provided insights into the mechanisms of enzyme inhibition .
mRNA Translation
It’s suggested that DANLE might interact with other enzymes engaged in protein synthesis, such as those participating in mRNA translation . This has helped in understanding the process of mRNA translation .
Safety And Hazards
According to the safety data sheet, Diazoacetyl-DL-norleucine methyl ester is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
properties
IUPAC Name |
methyl 2-[(2-diazoacetyl)amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCPCIYJMTPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)NC(=O)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazoacetyl-DL-norleucine methyl ester | |
CAS RN |
7013-09-4 | |
Record name | N-Diazoacetylnorleucine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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